molecular formula C22H23ClN4O2S2 B2433037 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide CAS No. 851717-05-0

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide

Cat. No. B2433037
CAS RN: 851717-05-0
M. Wt: 475.02
InChI Key: KHZTVNMKSXWKRB-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O2S2 and its molecular weight is 475.02. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has been conducted on the synthesis of 4-thiazolidinone derivatives, including compounds similar to the one , for their potential use as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have been synthesized using a rational design approach, targeting the 4-thiazolidinone core, which is known for its biological activity. Some of these compounds have demonstrated significant anti-inflammatory activity, making them candidates for further study in the development of new anti-inflammatory agents (Golota et al., 2015).

Antimicrobial and Anticholinesterase Activities

Another area of research involves the synthesis of thiazole derivatives, including compounds structurally related to the compound , and evaluating their antimicrobial and anticholinesterase activities. While some of these compounds have shown significant antifungal activity, particularly against Candida parapsilosis, their acetylcholinesterase inhibitory activities were found to be weak, contrary to initial expectations (Yurttaş et al., 2015).

Anticancer Activity

Research into the anticancer properties of 4-thiazolidinone derivatives containing a benzothiazole moiety has also been conducted. Several novel compounds within this category have been screened for their antitumor activities, with some showing promising results against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S2/c1-25-18-8-7-16(23)13-19(18)31-22(25)24-20(28)14-30-15-21(29)27-11-9-26(10-12-27)17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZTVNMKSXWKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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